1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol
Description
1-(9H-Carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol is a carbazole-derived compound featuring a propan-2-ol backbone substituted with a 9H-carbazol-9-yl group and a 2,4-dimethoxyphenylamino moiety. The 2,4-dimethoxyphenyl group contributes electron-donating effects, influencing solubility and target interactions, while the carbazole core provides a planar aromatic system for π-π stacking in biological systems .
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2,4-dimethoxyanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-27-17-11-12-20(23(13-17)28-2)24-14-16(26)15-25-21-9-5-3-7-18(21)19-8-4-6-10-22(19)25/h3-13,16,24,26H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVYLZWIMNCRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol typically involves multiple steps:
Formation of Carbazole Derivative: The initial step involves the preparation of a carbazole derivative, which can be achieved through various methods such as the Fischer indole synthesis.
Substitution Reaction: The carbazole derivative is then subjected to a substitution reaction with a suitable halogenated propanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 404.5 g/mol. Its structure features a carbazole moiety, which is known for its electronic properties, making it suitable for various applications in organic electronics and pharmaceuticals.
Anticancer Activity
Recent studies have indicated that derivatives of carbazole compounds exhibit significant anticancer properties. For instance, research has shown that certain carbazole derivatives can induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspase pathways, which are critical in the apoptosis process .
Antioxidant Properties
The antioxidant capacity of 1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol has been studied in various contexts. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .
Neuroprotective Effects
Given its structural features, this compound may possess neuroprotective effects. Studies suggest that carbazole derivatives can inhibit neuroinflammation and protect neuronal cells from apoptosis induced by various stressors, including oxidative stress and excitotoxicity . This makes them potential candidates for treating neurodegenerative disorders such as Alzheimer's disease.
Organic Electronics
The unique electronic properties of the carbazole unit make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to transport holes effectively contributes to the efficiency of these devices. Research indicates that incorporating carbazole derivatives into polymer matrices enhances the performance of organic electronic devices due to their high charge mobility and stability under operational conditions .
Photovoltaic Applications
In photovoltaic systems, compounds like 1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol can be used as electron donors or acceptors in donor-acceptor systems. Their tunable energy levels allow for optimization of light absorption and charge separation processes, which are critical for improving the overall efficiency of solar cells .
Case Study 1: Anticancer Efficacy
A study conducted on various carbazole derivatives demonstrated that specific modifications to the structure significantly enhanced anticancer activity against breast cancer cell lines (MCF-7). The study highlighted how substituents on the phenyl ring influenced cytotoxicity levels and apoptotic induction mechanisms .
Case Study 2: Organic Electronics Performance
Research on OLEDs incorporating carbazole-based compounds revealed that devices utilizing these materials exhibited higher brightness and efficiency compared to traditional materials. The study emphasized the role of molecular design in optimizing charge transport properties .
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various biological receptors, potentially modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituents on the Carbazole Core
The carbazole ring’s substitution pattern significantly impacts biological activity. Key analogs include:
Notes:
Variations in the Amino Propanol Side Chain
The 3-[(aryl)amino]propan-2-ol side chain’s substituents modulate steric and electronic interactions:
Key Observations :
- Aryl vs. Alkyl Groups : The target’s 2,4-dimethoxyphenyl group offers a balance of hydrophilicity and π-stacking capability compared to hydrophobic alkyl chains (e.g., 4-methylbenzyl in ).
- Salt Forms : Benzoate salts () improve stability but may alter pharmacokinetics compared to the free base form of the target compound.
Biological Activity
1-(9H-Carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol is a synthetic organic compound belonging to the class of carbazole derivatives. Carbazole and its derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol is C20H24N2O3, with a molecular weight of 336.42 g/mol. Its structure features a carbazole moiety linked to a propanolamine group with a dimethoxyphenyl substituent, which is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 336.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research has shown that carbazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with similar structures have demonstrated activity against breast and lung cancer cell lines, showcasing their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated that it possesses significant antibacterial and antifungal properties. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. A comparative study showed that similar carbazole derivatives exhibited minimum inhibitory concentrations (MICs) against various pathogens, including Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
1-(9H-Carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages. This suggests its potential use in treating inflammatory diseases .
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal examined the effects of carbazole derivatives on human cancer cell lines. The results indicated that these compounds induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM .
- Antimicrobial Evaluation : An investigation into the antimicrobial efficacy of various carbazole derivatives found that 1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol had an MIC of 32 µg/mL against E. coli and 16 µg/mL against C. albicans .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous carbazole derivatives are prepared by reacting halogenated intermediates (e.g., 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol) with aryl amines under reflux in polar aprotic solvents like DMF or acetonitrile . Key intermediates are characterized using H/C NMR, IR spectroscopy, and mass spectrometry (MS). For instance, IR peaks at 1730 cm (ester C=O) and H NMR signals for aromatic protons (δ 6.8–8.2 ppm) confirm structural integrity .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : H NMR (e.g., carbazole protons at δ 7.1–8.2 ppm) and IR (N-H stretches at 3250–3350 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNO: calculated 375.17, observed 375.19) .
Q. How can researchers troubleshoot low yields in the final coupling step?
- Methodology : Optimize reaction conditions by:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysis : Add KI or KCO to facilitate halide displacement .
- Temperature : Reactions at 80–100°C improve kinetics but avoid decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodology : Cross-validate data using:
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguishing carbazole and dimethoxyphenyl protons) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., axial chirality in propan-2-ol derivatives) .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Q. How can reaction stereochemistry be controlled during synthesis?
- Methodology :
- Chiral Catalysts : Use enantiopure amines or transition-metal catalysts to induce asymmetry .
- Chiral Chromatography : Separate enantiomers via HPLC with a chiral stationary phase (e.g., Chiralpak IA) .
- Protecting Groups : Amino-protecting strategies (e.g., Fmoc) prevent racemization during coupling .
Q. What computational tools predict the compound’s pharmacokinetic and thermodynamic properties?
- Methodology :
- QSAR/QSPR Models : Predict logP, solubility, and bioavailability using software like Schrodinger’s QikProp .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., β-adrenergic receptors for Carvedilol analogs) .
- Thermodynamic Profiling : Calculate Gibbs free energy () of synthesis steps via Gaussian 16 .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
- Light Sensitivity : Use amber vials to prevent photodegradation of the carbazole moiety .
- Moisture Control : Store under inert gas (N) with molecular sieves to avoid hydrolysis .
Key Considerations
- Contradictions : Discrepancies in yields (e.g., 67% vs. 85%) highlight solvent/catalyst optimization needs .
- Advanced Applications : Explore β-blocker activity (analogous to Carvedilol) via in vitro receptor-binding assays .
- Safety : Follow protocols for handling air-sensitive intermediates (e.g., Grignard reagents) and toxic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
